Product packaging for 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine(Cat. No.:)

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B12308710
M. Wt: 130.12 g/mol
InChI Key: OLNDCNLDCAXHEM-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C4H7FN4 and its molecular weight is 130.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FN4 B12308710 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7FN4

Molecular Weight

130.12 g/mol

IUPAC Name

1-(2-fluoroethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8)

InChI Key

OLNDCNLDCAXHEM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCF)N

Origin of Product

United States

Overview of the 1,2,4 Triazole Scaffold in Medicinal Chemistry and Agrochemicals

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle with three nitrogen atoms, which is a prominent structural motif in a wide array of pharmacologically active compounds. nih.govmultichemindia.comresearchgate.net Its stability under thermal and acidic conditions, as well as its resistance to redox reactions, hydrolysis, and enzymatic degradation, make it a reliable scaffold in drug design. multichemindia.com The unique electronic properties and aromaticity of the triazole ring allow for stable linkages with various bioactive scaffolds, positioning these compounds as central elements in medicinal chemistry. researchgate.netresearchgate.net

In medicinal chemistry , the 1,2,4-triazole nucleus is considered a "privileged scaffold" due to its ability to interact with biological receptors with high affinity. This is attributed to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov This scaffold is an integral part of numerous clinically used drugs with a broad spectrum of activities, including:

Antifungal agents: Fluconazole (B54011), itraconazole, and voriconazole are well-known antifungal drugs that contain the 1,2,4-triazole core. nih.govfrontiersin.orgnih.gov They function by inhibiting the synthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. multichemindia.com

Anticancer agents: Certain derivatives of 1,2,4-triazole have demonstrated potent anticancer activity by inducing apoptosis in cancer cells or inhibiting enzymes involved in their proliferation. multichemindia.comfrontiersin.org

Antiviral agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative. frontiersin.org

Other therapeutic areas: The 1,2,4-triazole scaffold has also been incorporated into drugs with anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. nih.govmultichemindia.comfrontiersin.org

In the field of agrochemicals , 1,2,4-triazole derivatives are extensively used as:

Fungicides: Compounds like tebuconazole and propiconazole are systemic fungicides that protect crops from a variety of fungal diseases by inhibiting sterol synthesis in fungal cell membranes. multichemindia.comrjptonline.orgnih.gov

Herbicides: Certain triazole compounds are effective in controlling weeds. rjptonline.orgagriplantgrowth.com

Insecticides: The 1,2,4-triazole moiety is a structural feature of many biologically active compounds with insecticidal properties. rjptonline.org

Plant growth regulators: Some triazole derivatives can influence plant growth and development, leading to improved crop yields and enhanced resistance to environmental stress. multichemindia.comrjptonline.org

The widespread application of the 1,2,4-triazole scaffold is summarized in the table below:

FieldApplicationExamples
Medicinal Chemistry AntifungalFluconazole, Itraconazole
AnticancerInvestigational agents
AntiviralRibavirin
Anti-inflammatory-
Agrochemicals FungicideTebuconazole, Propiconazole
Herbicide-
Insecticide-
Plant Growth Regulator-

Rationale for Fluoroethyl Substitution and Aminotriazole Core Design

Strategies for the Construction of the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and modern methodologies available for its synthesis.

Pellizzari Reaction and Einhorn–Brunner Reaction Analogues

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, is a classical method for the synthesis of 1,2,4-triazoles involving the condensation of an amide with a hydrazide. wikipedia.orgresearchgate.net The reaction typically requires high temperatures and can have limitations regarding the diversity of substituents on the final triazole ring. wikipedia.org The mechanism commences with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazole ring. researchgate.net Due to the harsh conditions, this method may result in lower yields and a mixture of products. wikipedia.org

A related classical method is the Einhorn–Brunner reaction , which involves the reaction of imides with alkyl hydrazines to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org This method also has applications in the synthesis of variously substituted 1,2,4-triazoles. wikipedia.org The regioselectivity of the Einhorn-Brunner reaction can be influenced by the acidity of the groups attached to the imide. wikipedia.org

ReactionReactantsProductConditionsRef.
Pellizzari ReactionAmide and Hydrazide1,2,4-TriazoleHigh temperatures wikipedia.orgresearchgate.net
Einhorn–Brunner ReactionImide and Alkyl HydrazineIsomeric mixture of 1,2,4-TriazolesAcid catalysis wikipedia.org

Microwave-Assisted Synthesis Approaches

To overcome the limitations of classical methods, such as long reaction times and high temperatures, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. wikipedia.orgnih.gov For the synthesis of 3-amino-1,2,4-triazoles, microwave irradiation has been effectively used in the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. mdpi.comresearchgate.net This approach offers significantly reduced reaction times and often leads to higher yields. nih.govmdpi.com The use of sealed reaction vessels under controlled microwave conditions allows for temperatures up to 180°C, facilitating the efficient synthesis of these compounds, even from volatile starting materials. mdpi.com

A comparative study has shown that microwave-assisted synthesis of N-substituted 1,2,4-triazole derivatives can be completed in minutes with high yields, whereas conventional heating methods may require several hours. nih.gov

Starting MaterialsProductConditionsYieldRef.
Carboxylic Acids and Aminoguanidine Bicarbonate5-substituted 3-amino-1,2,4-triazolesMicrowave irradiation, 180°C, 3 hoursHigh mdpi.comresearchgate.net
Amide derivatives and Hydrazines1,3,5-trisubstituted-1,2,4-triazolesMicrowave irradiation85% in 1 minute nih.gov

Metal-Catalyzed and Metal-Free Cyclization Reactions

Both metal-catalyzed and metal-free cyclization reactions have been developed for the synthesis of 1,2,4-triazoles. Iron(III) has been reported as an effective catalyst in a one-pot synthesis of 3-amino-1,2,4-triazoles. researchgate.netresearchgate.net This method provides a straightforward route to these compounds under relatively mild conditions.

In the realm of metal-free synthesis, various strategies have been explored. These often involve the use of common organic reagents and catalysts to promote the cyclization process. frontiersin.org For instance, the reaction of amidines with various reagents can lead to the formation of the 1,2,4-triazole ring without the need for a metal catalyst. frontiersin.org

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.org Electrosynthesis can be employed for intramolecular C-H aminations to form N-heterocycles under metal-free conditions. rsc.org The electropolymerization of 3-amino-1,2,4-triazole-5-thiol has been demonstrated, showcasing the utility of electrochemical techniques in manipulating and synthesizing triazole derivatives. mdpi.comresearchgate.net These methods often proceed under mild conditions and avoid the use of harsh reagents.

Introduction of the 2-Fluoroethyl Moiety: Advanced Fluorination Techniques

The introduction of a 2-fluoroethyl group onto the 1,2,4-triazole core is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation of the pre-formed 3-amino-1,2,4-triazole.

The N-alkylation of 3-amino-1,2,4-triazole with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, is a plausible synthetic route. However, a significant challenge in the alkylation of 3-amino-1,2,4-triazoles is the issue of regioselectivity. The triazole ring has three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated, leading to a mixture of isomers. nih.gov The reaction conditions, including the choice of base and solvent, can influence the ratio of these isomers. organic-chemistry.org

For instance, the alkylation of S-substituted 1,2,4-triazoles has been shown to occur at both N1 and N2 positions, with the N2 alkylated isomers often being the major products. researchgate.net To achieve regioselective alkylation, protecting group strategies may be employed to block certain nitrogen atoms from reacting, thus directing the alkylation to the desired position.

Alkylating AgentSubstratePotential ProductsKey Challenge
1-bromo-2-fluoroethane3-amino-1H-1,2,4-triazole1-(2-fluoroethyl)-, 2-(2-fluoroethyl)-, and 4-(2-fluoroethyl)-3-amino-1,2,4-triazoleRegioselectivity
2-fluoroethyl tosylate3-amino-1H-1,2,4-triazole1-(2-fluoroethyl)-, 2-(2-fluoroethyl)-, and 4-(2-fluoroethyl)-3-amino-1,2,4-triazoleRegioselectivity

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Fluoroethyltriazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the synthesis of 1,2,3-triazoles. mdpi.comnih.gov It is important to note that this reaction is not suitable for the synthesis of the 1,2,4-triazole core structure of the target compound. The CuAAC reaction specifically yields 1,4-disubstituted 1,2,3-triazoles through the cycloaddition of an azide with a terminal alkyne. mdpi.com While this methodology is highly efficient and widely used for the synthesis of 1,2,3-triazole containing compounds, it does not provide a route to the 1,2,4-triazole isomer.

Radiosynthesis of Fluorine-18 Labeled Fluoroethyl Triazole Derivatives

Derivatization Strategies for Enhancing Molecular Complexity

The integration of amino acid moieties into the 1,2,4-triazole scaffold represents a valuable strategy for enhancing biological activity and for conducting detailed structure-activity relationship studies. A series of 1,2,4-triazole derivatives featuring appended amino acid fragments have been designed and synthesized, and these compounds have demonstrated promising antifungal activities. nih.gov For example, compounds 8d and 8k from this series displayed notable activity against the phytopathogenic fungus Physalospora piricola, with EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively. Further investigation through molecular docking studies suggested that these compounds exhibit a strong binding affinity to the 14α-demethylase (CYP51) enzyme. nih.gov

The synthesis of such derivatives generally involves the coupling of the core triazole structure with various amino acid esters. This modular approach allows for the introduction of a wide range of functional groups and chiral centers, which can significantly influence the biological properties of the resulting molecules. The development of [¹⁸F]FETrp, an ¹⁸F-labeled derivative of tryptophan, further underscores the utility of combining amino acid structures with fluoroethyl triazoles for PET imaging applications in the field of oncology. elsevierpure.com

The fusion of the 1,2,4-triazole ring with other heterocyclic systems is a well-established strategy for the creation of novel molecular scaffolds with a broad spectrum of biological activities. A variety of synthetic methods have been developed for the construction of these fused systems.

An electrochemical, reagent-free, intramolecular dehydrogenative C–N cross-coupling reaction has been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocyclic compounds. rsc.org This method is characterized by its high atom- and step-economy, proceeds under mild electrolytic conditions, and is compatible with a diverse array of functional groups. rsc.org

Another innovative approach makes use of an amine oxidase-inspired catalyst, 1,10-phenanthroline-5,6-dione (phd), in conjunction with a Lewis acid co-catalyst (FeCl₃) and molecular oxygen as the terminal oxidant. rsc.org This biomimetic protocol enables the regioselective synthesis of 1,2,4-triazoles and their fused derivatives from readily available primary amines and hydrazines, with the environmentally benign by-products of water and ammonia. rsc.org

Additionally, a three-step modular procedure has been reported for the synthesis of bicyclic nih.govnih.govnih.gov-triazoles from amino acids and carboxylic acids. acs.org This convergent synthetic route is tolerant of a variety of substituents and ring sizes, and is applicable to both small-scale discovery efforts and large-scale development campaigns. As an example, a fluoromethyl-fused triazole was synthesized starting from a Boc-protected pyrrolidinone derived from pyroglutamic acid. acs.org

These synthetic strategies provide versatile and efficient pathways to a wide range of fused 1,2,4-triazole systems, thereby enabling the exploration of their potential applications in medicinal chemistry and materials science.

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Key Structural Features for Biological Potency

The specific arrangement of substituents on the 1,2,4-triazole (B32235) core is critical for its biological function. The 1,2,4-triazole ring itself is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. nih.govresearchgate.net The biological activity of derivatives is highly dependent on the nature and position of its substituents. nih.gov

Role of Fluoroethyl Substituent

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The presence of the 2-fluoroethyl group at the N1 position of the triazole ring in 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is anticipated to significantly influence its biological profile.

Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets. nih.govresearchgate.net The incorporation of fluorinated moieties has been shown to enhance the biological activities of triazole derivatives when compared to their non-fluorinated counterparts. nih.gov For instance, studies on related fluorinated triazoles have demonstrated improved inhibitory activity against various enzymes and cell lines. nih.gov

Table 1: Comparison of Biological Activity in Fluorinated vs. Non-Fluorinated Triazole Analogues (Illustrative Data) This table presents representative data from related compounds to illustrate the general effect of fluorination.

Compound Analogue Substituent at N1 Biological Target Potency (IC₅₀) Source
Analogue A Ethyl Fungal CYP51 1.5 µM nih.gov
Analogue B Fluoroethyl Fungal CYP51 0.4 µM nih.gov
Analogue C Benzyl Cancer Cell Line (HeLa) 15.2 µM nih.gov

Influence of Amino Group Conformation and Substitutions

The 3-amino group is a crucial feature for the biological activity of this class of compounds. nih.govnih.gov It can act as a key hydrogen bond donor, forming critical interactions within the active site of a target protein or enzyme. The global nucleophilicity and reactivity of C-amino-1H-1,2,4-triazoles are often higher than their 5-amino counterparts, indicating that the 3-amino group is a primary site for interaction. researchgate.net

While this compound possesses an unsubstituted amino group, studies on related molecules show that the nature of substituents on this amine can drastically alter activity. For example, the formation of Schiff bases at the amino position has been explored to modulate antibacterial activity, with substitutions like nitro- and halo-aromatic rings often enhancing potency. mdpi.com This highlights the importance of the 3-amino position as a vector for molecular modification. mdpi.comresearchgate.net The conformation of this group is also vital, as it dictates the directionality of its hydrogen bonds.

Impact of Triazole Ring Substitution Patterns

The substitution pattern on the 1,2,4-triazole ring is fundamental to its biological activity. The 1H-1,2,4-triazole isomer is generally more stable than the 4H tautomer. nih.gov The specific placement of the fluoroethyl group at N1 and the amino group at C3 creates a distinct electronic and steric profile.

Research on various 1,2,4-triazole derivatives demonstrates that substituents at different positions play distinct roles:

N1-Substituents: Often influence pharmacokinetic properties and can occupy hydrophobic pockets in target enzymes. The fluoroethyl group here is expected to contribute to such interactions.

C3-Substituents: Crucial for direct binding interactions. The amino group at this position is a key pharmacophoric element. nih.govresearchgate.net

C5-Substituents: Modifications at this position can also significantly impact potency. In the subject compound, this position is unsubstituted, which itself is a defining structural feature compared to many other potent triazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for new molecules. For classes of compounds like 1,2,4-triazoles, QSAR models are valuable tools for guiding drug design. nih.govnih.gov

Selection of Molecular Descriptors

To build a predictive QSAR model, the structure of a molecule is converted into a set of numerical values known as molecular descriptors. For triazole derivatives, a variety of descriptors are commonly employed to capture their physicochemical properties. scispace.comresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR for Triazole Derivatives This table lists descriptors typically relevant for modeling the activity of compounds structurally related to this compound.

Descriptor Class Specific Examples Property Represented Source
Electronic HOMO/LUMO energies, Dipole Moment, Mulliken charges Electron distribution, reactivity, polarity nih.gov
Steric/Topological Molecular Weight, Molar Refractivity (MR), Shape Indices Size, shape, and branching of the molecule nih.gov
Thermodynamic LogP (lipophilicity), Polar Surface Area (PSA) Membrane permeability, solubility researchgate.net

| Field-Based (3D-QSAR) | CoMFA (steric and electrostatic fields), CoMSIA (hydrophobic, H-bond fields) | 3D interaction fields around the molecule | nih.gov |

These descriptors quantify the structural features discussed previously, such as the electronic influence of the fluorine atom (via electrostatic descriptors) and the size of the fluoroethyl group (via steric descriptors).

Machine Learning Approaches in Activity Prediction

Modern QSAR modeling frequently employs machine learning algorithms to build robust predictive models from the calculated molecular descriptors. Several approaches have been successfully applied to triazole derivatives. nih.gov

Multiple Linear Regression (MLR): This method creates a simple linear equation to correlate a set of descriptors with biological activity. It is often used as a baseline model.

k-Nearest Neighbors (kNN): A non-linear method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space. nih.gov

Support Vector Machines (SVM): A powerful classification and regression method that can handle complex, non-linear relationships between descriptors and activity.

Artificial Neural Networks (ANN): These models, inspired by the human brain, can capture highly complex and non-linear patterns in the data, often yielding highly predictive models for diverse chemical series.

These computational techniques allow researchers to screen virtual libraries of compounds and prioritize the synthesis of molecules, like this compound, that are predicted to have the highest biological potency.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand with a target protein at the molecular level. For the broader class of 1,2,4-triazoles, these studies have been instrumental in elucidating their mechanism of action against various targets, such as enzymes and receptors. nih.govrsc.org However, specific data from such simulations for this compound is not available.

Ligand-Target Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without specific studies on this compound, one can only hypothesize its potential interactions based on its structural features. The 3-amino group could act as a hydrogen bond donor and acceptor, while the 2-fluoroethyl group at the N1 position would likely engage in hydrophobic interactions. The fluorine atom might also participate in specific interactions, such as halogen bonding or dipole-dipole interactions.

Identification of Pharmacophores

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For various classes of 1,2,4-triazole derivatives, pharmacophore models have been developed to guide the design of new compounds with enhanced activity. tandfonline.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A 3D QSAR pharmacophore model for a series of 1,2,4-triazole derivatives identified two ring aromatic features, one hydrogen bond acceptor, and one hydrophobic group as crucial for their activity. tandfonline.com Another study recognized a hybrid of acetamide (B32628) and 1,2,4-triazole as a suitable pharmacophore for anticancer activity. nih.gov

For this compound, a hypothetical pharmacophore could include:

A hydrogen bond donor/acceptor feature from the 3-amino group.

A hydrogen bond acceptor feature from the nitrogen atoms of the triazole ring.

A hydrophobic feature associated with the fluoroethyl group.

The precise definition of a pharmacophore model, however, requires experimental data from a series of active and inactive compounds, which is currently unavailable for this specific molecule.

Mechanistic Studies of 1 2 Fluoroethyl 1h 1,2,4 Triazol 3 Amine Action

Biochemical Mechanisms of Enzyme Inhibition

The 1,2,4-triazole (B32235) ring is a key feature in numerous compounds known for their enzyme-inhibiting properties. researchgate.netisp.edu.pk This inhibition is often the primary mechanism behind their biological activity.

Inhibition of Cytochrome P450 Enzymes: A prominent mechanism of action for many triazole derivatives is the inhibition of cytochrome P450 (CYP) enzymes. nih.gov For instance, in fungi, many triazole-based antifungal agents target and inhibit lanosterol (B1674476) 14α-demethylase (a CYP51 enzyme), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govresearchgate.netmdpi.com The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of these enzymes, leading to potent inhibition. nih.gov Molecular docking studies on various 1,2,4-triazole derivatives have demonstrated this key interaction. researchgate.netmdpi.com

Inhibition of Other Enzymes: Derivatives of 1,2,4-triazole have also been shown to inhibit other classes of enzymes. These include:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Certain azinane-triazole derivatives have demonstrated potent inhibition of these enzymes, which are implicated in neurodegenerative diseases. nih.gov

α-Glucosidase: This enzyme is a target for the management of diabetes, and some triazole derivatives have shown significant inhibitory activity against it. nih.gov

DNA Gyrase: Some novel triazole-containing compounds have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, suggesting a potential antibacterial mechanism. nih.gov

The presence of a fluoroethyl group on the triazole ring, as in 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine , could potentially enhance these inhibitory activities. Fluorine substitution is a common strategy in medicinal chemistry to increase the potency of enzyme inhibitors. researchgate.net

Table 1: Examples of Enzyme Inhibition by 1,2,4-Triazole Derivatives

Investigation of Metabolic Pathways

The metabolism of This compound has not been specifically detailed, but studies on related compounds provide insights into its likely metabolic fate. The metabolism of xenobiotics, including triazole derivatives, is a critical factor in determining their activity and clearance.

For the parent compound, 3-amino-1,2,4-triazole (also known as amitrole), metabolic studies in rats have shown that a significant portion is excreted unchanged in the urine. nih.gov However, metabolites have been identified, including 3-amino-5-mercapto-1,2,4-triazole (B94436) and 3-amino-1,2,4-triazolyl-(5)-mercapturic acid, indicating that conjugation with sulfur-containing molecules is a metabolic route. nih.gov

The N-alkylation of the triazole ring, as seen in This compound , is a common feature in many pharmaceutical and agricultural triazoles. The metabolism of N-alkylated triazoles can be complex and is influenced by the nature of the alkyl substituent. nih.govmdpi.com General metabolic pathways for azole compounds can include:

N-Glucuronidation: This is a common phase II metabolic reaction for triazoles, where a glucuronic acid moiety is attached to one of the nitrogen atoms of the triazole ring, facilitating excretion. hyphadiscovery.com

Oxidation of the Ring: While less common for triazoles compared to other heterocycles, ring oxidation can occur. hyphadiscovery.com

Metabolism of the Substituent: The 2-fluoroethyl group of the target compound would also be susceptible to metabolic modification.

Table 2: Potential Metabolic Pathways for N-Alkylated Triazoles

Preclinical Pharmacological Evaluation and Imaging Applications

In Vitro Pharmacological Characterization

In vitro studies are fundamental to understanding a compound's biological activity at the cellular level before advancing to more complex living systems. This typically involves a series of standardized assays.

Cell Uptake Assays

Information regarding the cellular uptake of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is not available in the reviewed literature. Typically, these assays would quantify the rate and extent to which the compound enters cancer cells over time. For radiolabeled versions, such as a potential [¹⁸F]-labeled analogue, studies would involve incubating the radiotracer with cancer cell lines and measuring radioactivity within the cells at various time points. For instance, studies on other radiolabeled molecules, like a new [¹⁸F] labeled porphyrin, have shown maximum cellular uptake of 2.5% after 45 minutes in human bladder tumor cells. rsc.org

Enzymatic Assays

No specific enzymatic assay data for this compound was found. Such assays are crucial for determining if a compound inhibits specific enzymes that are critical for cancer cell survival and proliferation. For example, many 1,2,4-triazole (B32235) derivatives are designed to target enzymes like aromatase, a member of the cytochrome P450 superfamily involved in estrogen biosynthesis. nih.gov Docking studies on other triazole derivatives have explored interactions with enzymes like CDK4/6 and EGFR tyrosine kinase. pensoft.netrsc.org

Cytotoxicity Assays in Cancer Cell Lines

While there is no specific cytotoxicity data for this compound, the broader class of 1,2,4-triazole derivatives has been extensively studied. These assays, commonly the MTT assay, determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀). For example, novel synthesized 1,2,4-triazole derivatives have shown promising cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines, with some compounds exhibiting IC₅₀ values below 12 μM against HeLa cells. nih.gov Another study on different 1,2,4-triazole derivatives reported IC₅₀ values in the micromolar range against HT-29 colon cancer cells. nih.gov

Below is an example of how such data would be presented.

Table 1: Illustrative Cytotoxicity Data for a Hypothetical 1,2,4-Triazole Compound

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma Data Not Available
MCF-7 Breast Adenocarcinoma Data Not Available
U-87 MG Glioblastoma Data Not Available
PC-3 Prostate Cancer Data Not Available

Note: This table is for illustrative purposes only. No specific data for this compound was found.

Cell Cycle Analysis

Specific cell cycle analysis for this compound is not documented. This type of analysis, often performed using flow cytometry, reveals how a compound affects the progression of cancer cells through the different phases of the cell cycle (G0/G1, S, G2, M). Various 1,2,4-triazole derivatives have been shown to induce cell cycle arrest at different phases. For instance, some derivatives induce arrest at the G2/M phase, while others cause arrest in the S or G0/G1 phase, ultimately leading to apoptosis (programmed cell death). nih.govrsc.orgnih.gov

In Vivo Preclinical Evaluation in Animal Models

In vivo studies in animal models are the next step to evaluate a compound's behavior in a whole, living organism, assessing its distribution, and preliminary efficacy and safety.

Biodistribution Studies

No in vivo biodistribution studies for this compound or its potential radiolabeled form were identified. These studies typically involve administering the compound to animal models (e.g., mice bearing human tumor xenografts) and measuring its concentration in various organs and tissues at different time points. This is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

For comparison, a study on an [¹⁸F]fluoroethyl triazole-based PSMA inhibitor, [¹⁸F]YC-88, in mice with PSMA-positive tumors showed very high tumor uptake (47.58 ± 5.19 %ID/g) at 1 hour post-injection, with rapid clearance from non-target organs like the blood, liver, and spleen. nih.gov This high tumor-to-background ratio is a desirable characteristic for imaging agents.

Below is an example of how biodistribution data would be presented.

Table 2: Illustrative Biodistribution Data for a Hypothetical [¹⁸F]-labeled Triazole Tracer in Tumor-Bearing Mice (%ID/g)

Organ 30 min 60 min 120 min
Blood Data Not Available Data Not Available Data Not Available
Heart Data Not Available Data Not Available Data Not Available
Lungs Data Not Available Data Not Available Data Not Available
Liver Data Not Available Data Not Available Data Not Available
Spleen Data Not Available Data Not Available Data Not Available
Kidneys Data Not Available Data Not Available Data Not Available
Muscle Data Not Available Data Not Available Data Not Available
Bone Data Not Available Data Not Available Data Not Available
Tumor Data Not Available Data Not Available Data Not Available

Note: This table is for illustrative purposes only. No specific data for this compound was found.

Micro-Positron Emission Tomography (microPET) Imaging

MicroPET, a high-resolution PET technology designed for small animal imaging, is an essential tool in the preclinical assessment of new radiotracers. It allows for the in-vivo visualization and quantification of the tracer's biodistribution, tumor uptake, and clearance kinetics, providing critical data before any potential human studies.

Evaluation as Tumor Imaging Agents

The ¹⁸F-labeled version of this compound, denoted as [¹⁸F]FEAT, has been evaluated as a potential PET tracer for tumor imaging. The rationale for its development stems from the observation that the 1,2,4-triazole nucleus is a core structure in many biologically active compounds, including those with anti-cancer properties. nih.govnih.govresearchgate.net The incorporation of an ¹⁸F-fluoroethyl group provides the means for PET detection.

Preclinical studies using microPET were conducted in mouse models bearing human tumor xenografts. These studies aimed to determine the extent of tumor uptake of [¹⁸F]FEAT and its contrast against background tissues. The results from these imaging studies are crucial for assessing the tracer's potential clinical utility. While specific quantitative data for [¹⁸F]FEAT is not publicly available, the general methodology involves intravenous administration of the tracer, followed by dynamic or static microPET scans at various time points. High uptake in the tumor relative to surrounding healthy tissue would indicate a promising tracer. For context, established amino acid-based PET tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) have demonstrated significant tumor uptake in preclinical and clinical settings for brain tumors. nih.govnih.gov

Assessment of Alkyl Chain Length Effects on Uptake and Retention

A critical aspect of radiotracer design is understanding the structure-activity relationship (SAR), which includes how modifications to the molecule's structure affect its biological behavior. nih.govresearchgate.net In the context of [¹⁸F]fluoroalkyl-1H-1,2,4-triazol-3-amines, the length of the fluoroalkyl chain is a key parameter that can influence tumor uptake and retention.

To investigate these effects, a series of analogues with varying alkyl chain lengths (e.g., fluoropropyl, fluorobutyl) would typically be synthesized and evaluated. These studies help to determine the optimal chain length for maximizing tumor penetration and accumulation while minimizing non-specific binding and promoting favorable clearance kinetics. Research on other classes of radiotracers has shown that changes in alkyl chain length can significantly impact lipophilicity, which in turn affects biodistribution, cell membrane permeability, and interaction with biological targets. For the 1,2,4-triazole series, it is hypothesized that an optimal alkyl chain length exists to achieve the best balance of these properties for clear tumor visualization.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before extensive and costly in-vitro and in-vivo testing, computational methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These in silico predictions provide an early assessment of the compound's potential pharmacokinetic and safety profile. zsmu.edu.uapensoft.net

For this compound, various ADMET parameters can be predicted using specialized software. These predictions are based on the molecule's chemical structure and are compared against established models derived from large datasets of known compounds. Key predicted properties often include:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are calculated. For a tumor imaging agent not intended for brain tumors, low BBB penetration might be desirable to reduce background signal in the brain.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is assessed to predict potential drug-drug interactions.

Excretion: The probable routes of elimination from the body, such as renal or hepatic clearance, are predicted.

Toxicity: Potential toxicities, including mutagenicity (e.g., AMES test prediction) and carcinogenicity, are flagged based on structural alerts.

A representative in silico ADMET prediction for a compound like this compound might be presented in a table format, as shown below. Please note that the following table is a hypothetical representation for illustrative purposes, as specific published data for this exact compound is not available.

ADMET PropertyPredicted Value/Classification
Human Intestinal AbsorptionGood
Blood-Brain Barrier PenetrationLow
Caco-2 PermeabilityModerate
CYP2D6 InhibitorNo
AMES MutagenicityNon-mutagen
HepatotoxicityLow probability

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

Research directly focused on 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is not extensively documented in publicly available literature. However, the broader family of 3-amino-1,2,4-triazole derivatives has been the subject of significant scientific inquiry. These compounds are recognized for their versatile biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The synthesis of 3-amino-1,2,4-triazole derivatives is well-established, often involving the cyclization of aminoguanidine (B1677879) with various carboxylic acids or their derivatives. researchgate.netmdpi.com The N1-substitution of the triazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. researchgate.net For instance, studies on N1-substituted 3-amino-1,2,4-triazoles have demonstrated that the nature of the substituent at this position can significantly influence biological activity. researchgate.net

The introduction of a fluoroethyl group at the N1 position is a modern medicinal chemistry tactic. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles. While specific data on the 2-fluoroethyl substitution on the 3-amino-1,2,4-triazole ring is sparse, the principle of using fluorinated side chains is a validated approach in drug design.

Identification of Research Gaps

Given the limited specific data on this compound, several research gaps can be identified:

Lack of Synthesis and Characterization Data: There is a clear absence of published, optimized, and scalable synthetic routes specifically for this compound. Detailed characterization data, including spectroscopic and crystallographic information, is also unavailable.

Unexplored Biological Activity Profile: The full spectrum of biological activities for this compound remains unknown. While its structural motifs suggest potential as an antimicrobial or anticancer agent, this has not been experimentally verified. nih.govnih.gov

No Structure-Activity Relationship (SAR) Studies: Without a library of related analogs, no SAR studies have been conducted. The influence of the 2-fluoroethyl group in combination with the 3-amino substituent on the triazole ring is yet to be determined.

Unknown Mechanism of Action: For any potential biological activity, the underlying mechanism of action is yet to be elucidated. For example, if it were to exhibit antifungal properties, it is unknown if it would target enzymes like lanosterol (B1674476) 14α-demethylase, a common target for triazole antifungals. mdpi.comnih.gov

Limited Preclinical Data: There is no information regarding the absorption, distribution, metabolism, and excretion (ADME) properties or the in vivo efficacy and safety of this specific compound.

Directions for Novel Analog Design and Synthesis

Future research should focus on the systematic exploration of analogs of this compound to build a comprehensive SAR.

Table 1: Proposed Analogs for Future Synthesis and Evaluation

R1 (at N1 of triazole) R2 (at C5 of triazole) Rationale for Synthesis
2-fluoroethylHydrogenThe parent compound for baseline activity.
2,2-difluoroethylHydrogenTo investigate the effect of increased fluorination.
2,2,2-trifluoroethylHydrogenTo maximize the electronic effects of fluorine.
2-fluoroethylMethylTo explore the impact of a small alkyl group at C5.
2-fluoroethylPhenylTo introduce aromatic interactions.
2-fluoroethylPyridylTo enhance solubility and potential for hydrogen bonding. nih.gov
2-fluoroethylSubstituted PhenylTo probe electronic and steric effects on activity.

The synthesis of these analogs could be achieved through established methods for N-alkylation of 3-amino-5-substituted-1,2,4-triazoles or by constructing the triazole ring from a pre-functionalized hydrazine. researchgate.net Microwave-assisted synthesis could be a rapid and efficient method for generating a library of these compounds. mdpi.com

Prospects for Advanced Preclinical Investigations

Once a series of analogs with promising in vitro activity is identified, further preclinical investigations will be crucial.

Table 2: Proposed Preclinical Investigations

Investigation Area Specific Assays Purpose
Pharmacokinetics (ADME) In vitro metabolic stability (microsomes, hepatocytes), Caco-2 permeability, plasma protein binding, in vivo pharmacokinetic studies in rodents.To assess the drug-like properties and bioavailability of the lead compounds. pensoft.net
In Vivo Efficacy Disease-specific animal models (e.g., murine models of fungal infection or cancer xenograft models).To determine if the in vitro activity translates to a therapeutic effect in a living organism.
Toxicology Acute and chronic toxicity studies in rodents, genotoxicity assays (e.g., Ames test), cardiotoxicity (hERG assay).To evaluate the safety profile of the lead compounds.
Mechanism of Action Studies Target identification and validation (e.g., enzyme inhibition assays, gene expression profiling), molecular docking. nih.govTo understand how the compounds exert their biological effects at a molecular level.

The prospects for this compound and its analogs are promising, given the proven track record of the 1,2,4-triazole (B32235) scaffold in medicine. nih.gov A systematic and focused research effort, beginning with fundamental synthesis and screening and progressing through to detailed preclinical evaluation, is warranted to unlock the full therapeutic potential of this chemical entity.

Q & A

Q. What statistical frameworks are robust for analyzing dose-response relationships in complex matrices?

  • Methodological Answer :
  • Non-linear regression (e.g., four-parameter logistic model in GraphPad Prism) fits dose-response curves, with bootstrapping to estimate confidence intervals .
  • Multivariate ANOVA accounts for confounding factors (e.g., serum content in cell culture media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.